1-Oxaspiro[2.11]tetradecane
Description
1-Oxaspiro[2.11]tetradecane is a spirocyclic epoxide characterized by a 12-membered hydrocarbon ring fused with a three-membered epoxide (oxirane) ring at the spiro carbon (C-2) . Its structure includes a strained epoxide moiety, which influences its reactivity. The compound has been studied in synthetic organic chemistry, particularly in reactions involving lithiated epoxides.
Properties
CAS No. |
33059-17-5 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-oxaspiro[2.11]tetradecane |
InChI |
InChI=1S/C13H24O/c1-2-4-6-8-10-13(12-14-13)11-9-7-5-3-1/h1-12H2 |
InChI Key |
VFBHDCNVUNWDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Analysis
Ring Strain and Size :
- This compound has a large 12-membered ring, reducing overall strain compared to smaller spiro systems like 1-Oxaspiro[2.3]hexane (5-membered ring), which is more reactive due to higher ring strain .
- The 2,2-disubstitution on the epoxide in this compound creates steric hindrance, limiting nucleophilic attack, unlike less hindered epoxides (e.g., terminal epoxides) that undergo β-elimination or ring-opening .
- Functional Group Diversity: Unlike the ketone-containing 1-Oxaspiro[4.4]nonan-4-one (natural product), this compound lacks additional functional groups, limiting its biological interactions . The tetraoxaspiro compound (four oxygen atoms) exhibits chemoselectivity as a protecting reagent, a feature absent in mono-oxygenated spiro epoxides .
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